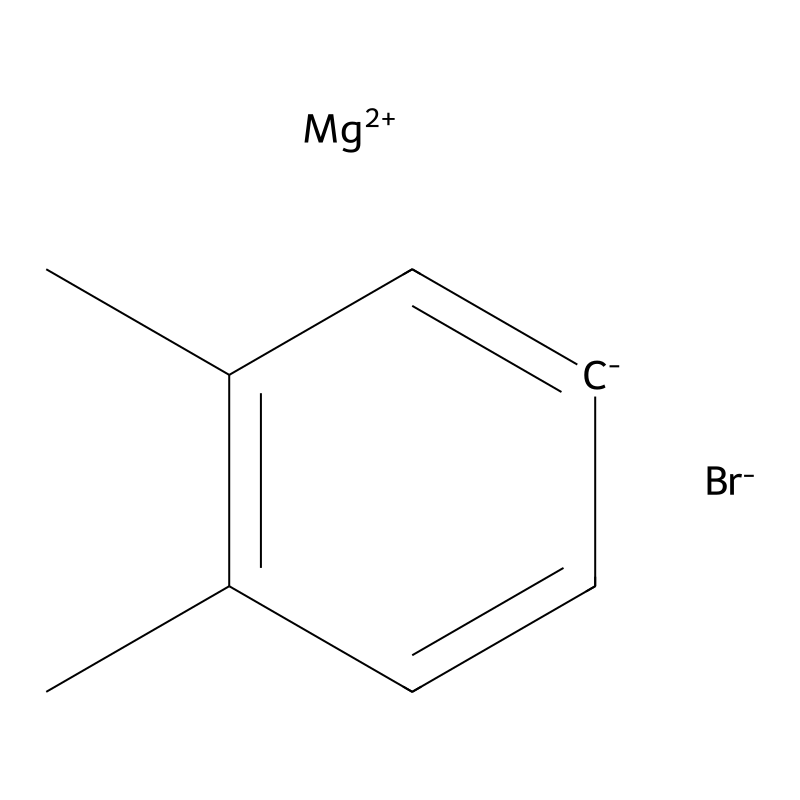

Magnesium, bromo(3,4-dimethylphenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Grignard Reagents in Organic Synthesis

Grignard reagents are versatile tools in organic synthesis due to their ability to form carbon-carbon bonds. They react with a wide variety of carbonyl compounds (such as aldehydes, ketones, esters, and amides) to form new carbon-carbon bonds. This reaction is known as a nucleophilic addition reaction . The specific product formed depends on the nature of the carbonyl compound and the reaction conditions.

,4-DMPBr, specifically, is a valuable reagent because the presence of the two methyl groups on the phenyl ring (aromatic ring) makes it more nucleophilic (electron-donating) compared to a simple phenylmagnesium bromide. This increased nucleophilicity can enhance the reaction rate and yield in certain organic synthesis reactions.

Here are some examples of scientific research applications of 3,4-DMPBr:

- Synthesis of Alcohols: 3,4-DMPBr can be used to prepare primary, secondary, and tertiary alcohols by reacting with various carbonyl compounds followed by treatment with a proton source (water).

- Synthesis of Alkenes: Under specific reaction conditions, 3,4-DMPBr can be used to synthesize terminal alkenes through the reaction with certain carbonyl compounds followed by elimination reactions.

- Synthesis of Aryl and Heteroaryl Compounds: 3,4-DMPBr can be used as a building block for the synthesis of complex organic molecules containing aryl (aromatic ring) or heteroaryl (aromatic ring containing elements other than carbon and hydrogen) groups.

Magnesium bromo(3,4-dimethylphenyl) is an organomagnesium compound, specifically a Grignard reagent, represented by the chemical formula . This compound features a magnesium atom bonded to a bromo group and a 3,4-dimethylphenyl group, making it a key reagent in organic synthesis. Grignard reagents are characterized by their ability to react with electrophiles, facilitating the formation of carbon-carbon bonds and the synthesis of various organic compounds.

Magnesium, bromo(3,4-dimethylphenyl)- is a reactive and hazardous compound. Here are some key safety points:

- Highly flammable: Reacts violently with water, releasing flammable hydrogen gas [].

- Corrosive: Causes severe skin burns and eye damage [].

- Suspected carcinogen: Limited data suggests potential carcinogenic properties [].

Safety precautions:

The primary reactions involving magnesium bromo(3,4-dimethylphenyl) are those typical of Grignard reagents:

- Nucleophilic Addition: Magnesium bromo(3,4-dimethylphenyl) can react with carbonyl compounds (aldehydes or ketones) to form alcohols. The reaction mechanism involves the nucleophilic attack of the aryl group on the electrophilic carbon of the carbonyl group, followed by hydrolysis to yield an alcohol:where is the 3,4-dimethylphenyl group .

- Formation of Other Organometallic Compounds: It can also react with other halides or electrophiles to form new organometallic compounds. The versatility of Grignard reagents allows for the creation of complex molecular architectures through various coupling reactions.

Magnesium bromo(3,4-dimethylphenyl) is synthesized via a typical method for preparing Grignard reagents:

- Preparation: The synthesis involves adding 3,4-dimethylbromobenzene to magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran). The reaction is typically conducted under reflux conditions to ensure complete reaction:

- Conditions: It is crucial that the reaction environment is free from moisture since Grignard reagents are highly reactive towards water.

Magnesium bromo(3,4-dimethylphenyl) is primarily used in organic synthesis as a building block for more complex molecules. Its applications include:

- Synthesis of Alcohols: It is commonly used to synthesize secondary and tertiary alcohols through its reaction with aldehydes and ketones.

- Formation of Carbon-Carbon Bonds: It plays a significant role in forming new carbon-carbon bonds in various synthetic pathways.

- Pharmaceutical Development: As an intermediate in the synthesis of pharmaceutical compounds.

Interaction studies involving magnesium bromo(3,4-dimethylphenyl) mainly focus on its reactivity with various electrophiles and nucleophiles. These studies help understand how this Grignard reagent can be utilized effectively in synthesis and its potential compatibility with different functional groups.

Several similar compounds exist within the realm of organomagnesium chemistry. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Magnesium bromo(4-methylphenyl) | Similar reactivity; different substitution pattern | |

| Magnesium bromo(3,5-dimethylphenyl) | Different methyl substitution; unique reactivity | |

| Magnesium bromo(phenyl) | Simplest aryl group; widely used in synthesis |

Uniqueness: Magnesium bromo(3,4-dimethylphenyl) stands out due to its specific substitution pattern on the aromatic ring (the presence of two methyl groups at positions 3 and 4), which can influence its reactivity and selectivity in